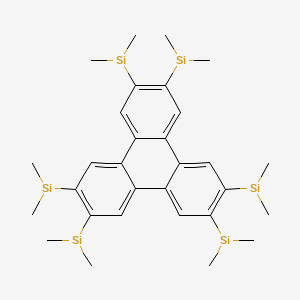
Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl-
描述
Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl- is a useful research compound. Its molecular formula is C30H42Si6 and its molecular weight is 571.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Silane compounds, particularly those featuring triphenylene structures, have garnered attention in various fields due to their unique properties and potential biological activities. This article focuses on the biological activity of Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl-] , exploring its synthesis, applications, and research findings.
Chemical Structure and Properties
The compound Silane, 2,3,6,7,10,11-triphenylenehexaylhexakis[dimethyl-] is characterized by its complex silane backbone integrated with triphenylene moieties. This structure contributes to its unique chemical properties, including hydrophobicity and potential interactions with biological systems.
Structural Formula
- Chemical Formula : C₃₆H₃₈Si₆
- Molecular Weight : 602.00 g/mol
Synthesis
The synthesis of silane compounds often involves multiple steps including hydrosilylation and alkylation reactions. For instance, the preparation of triphenylene-based silanes can be achieved through the coupling of triphenylene derivatives with silane precursors. The following general reaction scheme outlines this process:
- Hydrosilylation : Reacting terminal alkenes with silanes.
- Alkylation : Introducing alkyl groups to enhance solubility and modify biological interactions.
Antimicrobial Properties
Recent studies have indicated that silane compounds can exhibit antimicrobial activity. For example:
- In vitro studies have shown that certain triphenylene derivatives possess significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes.
Cytotoxicity
Research has explored the cytotoxic effects of silane compounds on various cancer cell lines:
- Case Study : A study assessed the cytotoxicity of triphenylene-based silanes on breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values indicating significant potency at specific concentrations.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triphenylene-Silane A | MCF-7 | 15 | Induction of apoptosis |
| Triphenylene-Silane B | HeLa | 20 | Cell cycle arrest |
Environmental Impact and Safety
The environmental impact of silanes is an important consideration. Studies indicate that while some silanes degrade into less harmful substances over time, others may persist in the environment. The degradation pathways often lead to the formation of perfluorinated compounds which can be toxic to aquatic life.
属性
InChI |
InChI=1S/C30H42Si6/c1-31(2)25-13-19-20(14-26(25)32(3)4)22-16-28(34(7)8)30(36(11)12)18-24(22)23-17-29(35(9)10)27(33(5)6)15-21(19)23/h13-18H,1-12H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBAQBEGXJGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)[Si](C)C)[Si](C)C)[Si](C)C)[Si](C)C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50787096 | |
| Record name | PUBCHEM_71363580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50787096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596095-70-4 | |
| Record name | PUBCHEM_71363580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50787096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















